molecular formula C6H10O2 B3053159 3,5-Dimethyloxolan-2-one CAS No. 5145-01-7

3,5-Dimethyloxolan-2-one

Cat. No.: B3053159
CAS No.: 5145-01-7
M. Wt: 114.14 g/mol
InChI Key: IYJMJJJBGWGVKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyloxolan-2-one can be synthesized through several methods. One common synthetic route involves the cyclization of 3,3-dimethyl-1,2-diol with an acid catalyst. The reaction typically proceeds under mild conditions, with the diol being heated in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction yields the desired lactone along with water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The starting materials are fed into the reactor, where they undergo cyclization under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: The methyl groups on the lactone ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding diols.

    Substitution: Halogenated derivatives of the lactone.

Scientific Research Applications

3,5-Dimethyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex lactones and esters.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyloxolan-2-one involves its interaction with various molecular targets. As a lactone, it can act as a nucleophile or electrophile in chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the oxygen atom in the lactone ring, which can stabilize transition states and intermediates in reactions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyloxolan-2-one: A closely related compound with similar structure and properties.

    4,4-Dimethyloxolan-2-one: Another lactone with two methyl groups on the fourth carbon atom.

    3-Hydroxy-4,4-dimethyloxolan-2-one: A hydroxylated derivative with additional functional groups.

Uniqueness

3,5-Dimethyloxolan-2-one is unique due to its specific substitution pattern and the resulting chemical properties. The presence of two methyl groups on the third carbon atom provides steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.

Properties

IUPAC Name

3,5-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-3-5(2)8-6(4)7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJMJJJBGWGVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965779
Record name 3,5-Dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5145-01-7
Record name NSC 250665
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005145017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone,5-dimethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-dihydro-furan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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